Bis(benzyltriphenylphosphonium)peroxydisulfate
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Overview
Description
Bis(benzyltriphenylphosphonium)peroxydisulfate is a chemical compound known for its oxidative properties. It is a stable and easily prepared reagent used in various organic synthesis reactions. The compound is particularly effective under nonaqueous and aprotic conditions, making it a valuable tool in organic chemistry .
Preparation Methods
Bis(benzyltriphenylphosphonium)peroxydisulfate can be synthesized through the reaction of benzyltriphenylphosphonium chloride with potassium peroxydisulfate in an organic solvent such as acetonitrile. The reaction is typically carried out at room temperature, and the product is isolated through filtration and recrystallization . Industrial production methods follow similar synthetic routes but are scaled up to accommodate larger quantities.
Chemical Reactions Analysis
Bis(benzyltriphenylphosphonium)peroxydisulfate undergoes various types of reactions, primarily oxidation reactions. It is used to oxidize different classes of alcohols to carbonyl compounds, thiols to disulfides, sulfides to sulfoxides, oximes to carbonyl compounds, and aromatic amines to azo compounds . Common reagents and conditions used in these reactions include nonaqueous solvents and aprotic conditions. Major products formed from these reactions include carbonyl compounds, disulfides, sulfoxides, and azo compounds .
Scientific Research Applications
Bis(benzyltriphenylphosphonium)peroxydisulfate has a wide range of applications in scientific research. In chemistry, it is used as an oxidizing agent in organic synthesis, particularly for the oxidative deprotection of trimethylsilyl and tetrahydropyranyl ethers, ethylene acetals, and ketals . In biology and medicine, it is used in the synthesis of various biologically active compounds. In the industry, it is employed in the production of fine chemicals and pharmaceuticals .
Mechanism of Action
The mechanism by which bis(benzyltriphenylphosphonium)peroxydisulfate exerts its effects involves the transfer of oxygen atoms to the substrate, resulting in the oxidation of the substrate. The molecular targets and pathways involved in this process include the oxidation of hydroxyl groups to carbonyl groups, the formation of disulfide bonds from thiols, and the conversion of sulfides to sulfoxides .
Comparison with Similar Compounds
Bis(benzyltriphenylphosphonium)peroxydisulfate is unique in its ability to act as a mild and selective oxidizing agent under nonaqueous and aprotic conditions. Similar compounds include benzyltriphenylphosphonium chloride and potassium peroxydisulfate, which are used as starting materials in its synthesis . Other similar oxidizing agents include potassium permanganate and chromium trioxide, but these compounds often require harsher conditions and are less selective .
Properties
IUPAC Name |
benzyl(triphenyl)phosphanium;oxidooxysulfonyl sulfate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C25H22P.H2O8S2/c2*1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;1-7-10(5,6)8-9(2,3)4/h2*1-20H,21H2;1H,(H,2,3,4)/q2*+1;/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDKEAFAEXJSIP-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[O-]OS(=O)(=O)OS(=O)(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H44O8P2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
899.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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